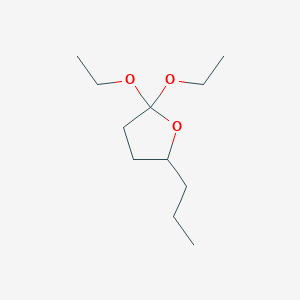

2,2-Diethoxy-5-propyloxolane

Description

Nomenclature and Structural Characteristics of 2,2-Diethoxy-5-propyloxolane

The nomenclature of this compound is derived from the systematic rules of organic chemistry. "Oxolane" denotes the five-membered saturated ring containing one oxygen atom. jove.comebi.ac.uk The substituents on the ring are indicated by their respective names and positions. In this case, two ethoxy groups (-OCH2CH3) are located at the second carbon atom of the ring, hence "2,2-Diethoxy." A propyl group (-CH2CH2CH3) is attached to the fifth carbon, designated as "5-propyl."

Structural Features:

Interactive Data Table: Predicted Physicochemical Properties

While experimental data for this specific compound is scarce, we can predict some of its properties based on its structure and comparison with similar compounds.

| Property | Predicted Value |

| Molecular Formula | C11H22O3 |

| Molecular Weight | 202.29 g/mol |

| Boiling Point | Estimated >200 °C |

| LogP | Estimated ~2.5 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 6 |

Contextual Significance within Heterocyclic Chemistry and Acetal (B89532)/Ketal Derivatives

Substituted oxolanes are significant in heterocyclic chemistry due to their presence in numerous natural products and their utility as synthetic intermediates. nih.gov The incorporation of an acetal or ketal group, as seen in this compound, adds another layer of chemical reactivity and potential applications.

Overview of Research Trajectories for Complex Cyclic Ethers

Research into complex cyclic ethers is driven by their potential applications in medicinal chemistry, materials science, and as chiral building blocks in asymmetric synthesis. nih.govresearchgate.net Key areas of investigation include:

Novel Synthetic Methodologies: The development of efficient and stereoselective methods for the synthesis of substituted oxolanes and other cyclic ethers is an ongoing area of research. nih.gov This includes strategies based on intramolecular cyclization, cycloaddition reactions, and the ring-opening of smaller cyclic ethers. mdpi.com

Biological Activity: Many natural products containing complex cyclic ether motifs exhibit potent biological activities. nih.gov Researchers are actively exploring the synthesis of analogs of these natural products to understand their structure-activity relationships and to develop new therapeutic agents.

Polymer Chemistry: Cyclic ethers, particularly tetrahydrofuran (B95107), are used as monomers in ring-opening polymerization to produce polymers like poly(tetramethylene ether) glycol (PTMG). wikipedia.orgchemicalbook.com Research is focused on developing new catalysts and incorporating functionalized cyclic ethers to create polymers with tailored properties.

Historical Development of Oxolane Chemistry Relevant to Functionalized Derivatives

The chemistry of oxolanes has a rich history, beginning with early investigations into the properties of tetrahydrofuran as a solvent. acs.org A significant milestone was the development of industrial processes for the production of THF, such as the acid-catalyzed dehydration of 1,4-butanediol. wikipedia.orgacs.org

The exploration of functionalized oxolanes gained momentum with the discovery of natural products containing this structural unit. This spurred the development of synthetic methods to access these complex molecules. The use of oxolane-based structures as chiral auxiliaries and ligands in asymmetric catalysis represents another important area of historical and ongoing development. The study of the reactivity of substituted oxolanes, including their ring-opening reactions and transformations of substituent groups, has provided a deeper understanding of their chemical behavior and expanded their synthetic utility. mdpi.com

Structure

3D Structure

Properties

CAS No. |

62686-81-1 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

2,2-diethoxy-5-propyloxolane |

InChI |

InChI=1S/C11H22O3/c1-4-7-10-8-9-11(14-10,12-5-2)13-6-3/h10H,4-9H2,1-3H3 |

InChI Key |

QQSKPJPLMKXJKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(O1)(OCC)OCC |

Origin of Product |

United States |

Strategic Approaches to the Chemical Synthesis of 2,2 Diethoxy 5 Propyloxolane

Retrosynthetic Analysis for the 2,2-Diethoxy-5-propyloxolane Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comlkouniv.ac.in This process involves breaking bonds, known as disconnections, which correspond to reliable forward reactions.

Disconnections Targeting the Oxolane Ring Formation

The primary structural feature of the target molecule is the oxolane ring. A common and effective strategy for the retrosynthesis of cyclic ethers is the disconnection of one of the C-O bonds within the ring. This approach leads to a linear precursor with a hydroxyl group and a suitable leaving group, which can then undergo an intramolecular Williamson ether synthesis. For this compound, disconnection of the C5-O bond reveals a 4-hydroxy-1-halo-alkane precursor. Alternatively, disconnection of the C2-O bond is also a viable strategy.

Another approach involves the disconnection of a C-C bond, which is less common for simple ethers but can be effective for more complex systems. For instance, a [3+2] annulation strategy could be envisioned, combining a three-carbon component and a two-carbon component to form the five-membered ring. researchgate.net

Strategies for Diethoxyacetal/Ketal Formation at C2

The diethoxyacetal group at the C2 position is a key functional group to consider during retrosynthesis. A logical disconnection is the C-O bonds of the acetal (B89532), leading back to a ketone precursor at the C2 position. Specifically, this would be a γ-lactone, namely γ-valerolactone, substituted with a propyl group at the C5 position (5-propyl-γ-valerolactone). The diethoxyacetal can then be formed in the forward synthesis by reacting the lactone with ethanol (B145695) under acidic conditions, often with a dehydrating agent like triethyl orthoformate. researchgate.net

Alternatively, the diethoxyacetal can be viewed as a protecting group for a ketone. The synthesis could proceed with a precursor containing a ketone at the C2 position, which is then converted to the diethoxyacetal in a later step.

Methods for Propyl Group Installation at C5

The propyl group at the C5 position can be introduced through various methods. One retrosynthetic disconnection involves breaking the C4-C5 bond, suggesting an alkylation reaction. In the forward synthesis, this could be achieved by reacting a suitable precursor, such as a lactone or a tetrahydrofuran (B95107) derivative with a leaving group at C5, with a propyl nucleophile, such as a propyl Grignard reagent or an organocuprate.

Another strategy involves starting with a precursor that already contains the propyl group. For example, retrosynthesis could lead to 5-propyl-γ-valerolactone as a key intermediate. This lactone can be synthesized from levulinic acid, a biomass-derived platform chemical, through hydrogenation and other transformations. polyu.edu.hkresearchgate.net

Precursor Identification and Design for Cyclization Methodologies

Based on the retrosynthetic analysis, several key precursors can be identified and designed to facilitate the construction of the this compound scaffold.

Cyclization Reactions for Tetrahydrofuran Ring Construction

The construction of the tetrahydrofuran ring is a critical step in the synthesis. nih.govrsc.org A variety of cyclization reactions have been developed for this purpose. organic-chemistry.orgacs.org

| Cyclization Method | Precursor Type | Reagents/Conditions |

| Intramolecular Williamson Ether Synthesis | Haloalcohol | Base (e.g., NaH) |

| Acid-Catalyzed Cyclization | Diol | Acid (e.g., H₂SO₄) |

| Oxymercuration-Demercuration | Alkenol | Hg(OAc)₂, NaBH₄ |

| Prins Cyclization | Homoallylic alcohol and aldehyde | Acid catalyst |

| Radical Cyclization | Unsaturated haloether | Radical initiator (e.g., AIBN), Bu₃SnH |

For the synthesis of this compound, an intramolecular Williamson ether synthesis starting from a 1-halo-heptan-4-ol derivative would be a straightforward approach. Alternatively, the acid-catalyzed cyclization of a heptane-1,4-diol derivative could also be employed.

Incorporation of Oxygen Functionalities Prior to Ring Closure

The strategic placement of oxygen functionalities in the acyclic precursor is crucial for a successful cyclization. To form the diethoxyacetal at C2, it is advantageous to have a carbonyl group at this position in the precursor. This leads to the design of precursors such as 4-hydroxy-heptan-2-one.

The synthesis of such hydroxy ketones can be achieved through various methods, including the aldol (B89426) reaction between propanal and butanal, followed by selective reduction of one of the carbonyl groups. Another route could involve the ozonolysis of a cyclic alkene, followed by selective functional group manipulations.

The table below summarizes potential precursors and their corresponding cyclization strategies for the synthesis of the target molecule.

| Precursor | Key Functional Groups | Proposed Cyclization Strategy | Subsequent Steps |

| 1-Halo-4-hydroxyheptane | Halide, Hydroxyl | Intramolecular Williamson Ether Synthesis | Acetalization at C2 |

| Heptane-1,4-diol | Two Hydroxyls | Acid-Catalyzed Cyclization | Acetalization at C2 |

| 4-Hydroxyheptan-2-one | Hydroxyl, Ketone | Reductive amination followed by cyclization | Not directly applicable |

| 5-Propyl-γ-valerolactone | Lactone | Not a cyclization precursor | Reduction and Acetalization |

Formation of the Diethoxyacetal/Ketal Moiety

The 2,2-diethoxy group, a diethyl acetal, is a crucial functional group in the target molecule. Its formation can be achieved through several reliable methods, primarily involving the reaction of a carbonyl precursor with ethanol in the presence of a catalyst.

Acid-Catalyzed Acetalization/Ketalization Reactions

Acid-catalyzed acetalization is a fundamental and widely used method for the protection of carbonyl groups and the synthesis of acetals. nih.govresearchgate.net This reaction involves the treatment of a ketone or aldehyde with an alcohol in the presence of an acid catalyst. In the context of this compound synthesis, a precursor such as γ-valerolactone or a related γ-ketoester could be envisioned.

The mechanism commences with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com Subsequently, a molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. youtube.com Further protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized oxocarbenium ion. youtube.com Finally, a second molecule of ethanol attacks this electrophilic species, and subsequent deprotonation yields the stable acetal product.

To drive the equilibrium towards the formation of the acetal, the water generated during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus or by the use of a dehydrating agent like triethyl orthoformate. researchgate.netorganic-chemistry.orgresearchgate.net A variety of acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids such as bismuth triflate (Bi(OTf)₃) and zirconium tetrachloride (ZrCl₄). researchgate.netorganic-chemistry.orgorganic-chemistry.org

Table 1: Common Acid Catalysts for Acetalization

| Catalyst Type | Examples |

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) |

| Lewis Acids | Bismuth triflate (Bi(OTf)₃), Zirconium tetrachloride (ZrCl₄), Cerium(III) trifluoromethanesulfonate |

Transacetalization Approaches

Transacetalization is an alternative method for forming acetals where an existing acetal or ketal exchanges its alcohol components with a different alcohol. researchgate.net This approach can be particularly useful when the direct acetalization of a carbonyl compound is challenging. For the synthesis of this compound, a suitable precursor could be reacted with a compound like 2,2-diethoxypropane in the presence of an acid catalyst. researchgate.netsigmaaldrich.comchemicalbook.commerckmillipore.comnih.gov

The reaction is typically catalyzed by an acid and proceeds through an equilibrium process. The use of a large excess of the desired alcohol or the removal of the more volatile alcohol byproduct can shift the equilibrium towards the desired product. researchgate.net This method can offer advantages in terms of milder reaction conditions and can be effective for substrates that are sensitive to the conditions of direct acetalization.

Alternative Synthetic Routes for Acetal Formation

Beyond traditional acid-catalyzed methods, other synthetic strategies can be employed for acetal formation. For instance, the reaction of a lactone with a reagent like triethyl orthoformate in the presence of an acid catalyst can directly yield the corresponding diethoxy acetal. This method has the advantage of incorporating the dehydrating agent directly into the reaction mixture. researchgate.net

Installation of the Propyl Substituent

The introduction of the C5-propyl group onto the oxolane ring is a key step in the synthesis. This can be accomplished through nucleophilic addition reactions to a suitable electrophilic precursor or via cross-coupling methodologies.

Grignard or Organolithium Addition Methodologies

Grignard and organolithium reagents are powerful carbon nucleophiles widely used for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com In the synthesis of this compound, a plausible strategy would involve the addition of a propyl Grignard reagent (propylmagnesium bromide) or propyllithium to a lactone precursor, such as γ-valerolactone.

The reaction of a Grignard reagent with a lactone typically proceeds via a two-step addition. The first equivalent of the Grignard reagent adds to the carbonyl group of the lactone, leading to the ring opening and the formation of a ketone intermediate. masterorganicchemistry.comyoutube.com A second equivalent of the Grignard reagent then adds to this newly formed ketone to yield a tertiary alcohol after acidic workup. organic-chemistry.orgmasterorganicchemistry.com To obtain the desired 5-propyl substituted oxolane, the reaction conditions would need to be carefully controlled to favor the initial ring-opening and subsequent cyclization to the desired substituted tetrahydrofuran.

Organolithium reagents react in a similar fashion with esters and lactones. organicchemistrydata.orgmasterorganicchemistry.com They are generally more reactive than Grignard reagents and can be effective for sterically hindered substrates. wikipedia.org The choice between a Grignard or organolithium reagent may depend on the specific substrate and desired reaction selectivity.

Table 2: Comparison of Grignard and Organolithium Reagents

| Reagent Type | General Formula | Reactivity | Key Applications in Synthesis |

| Grignard Reagent | R-MgX | Strong Nucleophile, Strong Base | Addition to carbonyls, epoxides, and esters |

| Organolithium Reagent | R-Li | Very Strong Nucleophile, Very Strong Base | Addition to carbonyls, deprotonation reactions |

Cross-Coupling Reactions for Alkyl Attachment

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for the formation of carbon-carbon bonds. rsc.org While perhaps less direct for this specific target compared to nucleophilic addition, a cross-coupling strategy could be envisioned. This would likely involve a precursor oxolane ring bearing a suitable leaving group (e.g., a halide or triflate) at the C5 position.

This functionalized oxolane could then be coupled with a propyl-containing organometallic reagent, such as a propyl Grignard reagent or a propylzinc reagent, in the presence of a palladium or nickel catalyst. nih.govresearchgate.net Various named cross-coupling reactions, such as the Kumada, Negishi, or Suzuki coupling, could potentially be adapted for this transformation. The success of this approach would depend on the synthesis of the appropriately functionalized oxolane precursor and the optimization of the cross-coupling reaction conditions. nih.govresearchgate.netacs.org

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. In the context of synthesizing this compound, FGI can be envisioned at various stages, including the formation of the oxolane ring and the introduction of the diethoxy and propyl substituents.

A plausible retrosynthetic analysis suggests that the target molecule could be derived from a precursor such as a γ-hydroxy ketone or a related lactol. One strategic approach involves the cyclization of a non-8-en-5-ol derivative. The diethoxy acetal at the C2 position can be installed through the protection of a ketone or the oxidation of a corresponding cyclic ether followed by acetalization.

For instance, a key intermediate could be 5-propyldihydrofuran-2(3H)-one (γ-octalactone). This lactone can be reduced to the corresponding lactol, which exists in equilibrium with the open-chain γ-hydroxy aldehyde. Treatment of this intermediate with ethanol under acidic conditions would lead to the formation of the desired this compound.

Alternatively, a functional group interconversion strategy could involve the modification of a pre-existing oxolane skeleton. For example, a 2-substituted oxolane could undergo functional group manipulation at the 5-position to introduce the propyl group, or vice-versa. The conversion of a hydroxyl group to a leaving group, followed by nucleophilic substitution with a propyl organometallic reagent, represents a viable pathway.

| Precursor | Reagents and Conditions | Target Functional Group |

| 5-Propyl-γ-butyrolactone | 1. Diisobutylaluminium hydride (DIBAL-H) 2. Ethanol, H+ | 2,2-Diethoxy acetal |

| Octane-1,4-diol | Oxidizing agent (e.g., PCC, Swern oxidation), followed by cyclization and acetalization | Oxolane ring and acetal |

| 2-Bromomethyloxolane | Propylmagnesium bromide, Cu(I) catalyst | 5-Propyl group |

This table presents hypothetical functional group interconversion strategies based on established organic synthesis methods.

Stereochemical Control and Diastereoselective Synthesis Considerations

The synthesis of this compound, which contains a stereocenter at the C5 position (and potentially at C2 depending on the synthetic route and intermediates), necessitates careful consideration of stereochemical control.

Achieving control over the stereocenter at the C5 position is critical for obtaining enantiomerically pure or enriched this compound. Several strategies can be employed:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor derived from the chiral pool, such as (S)- or (R)-glutamic acid, can provide a straightforward entry to an optically active intermediate. For example, (S)-glutamic acid can be converted to a chiral γ-lactol, which can then be elaborated to the target molecule, thereby setting the stereochemistry at C5.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For instance, an asymmetric reduction of a ketone precursor to a γ-hydroxy ketone using a chiral reducing agent (e.g., a CBS catalyst) could establish the C5 stereocenter.

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be removed. For example, an Evans auxiliary can be used to control the stereoselective alkylation of an enolate to introduce the propyl group.

The stereochemistry at the C2 position, being an acetal carbon, is often formed as a mixture of diastereomers if the C5 position is chiral. The formation of the acetal can proceed through an oxocarbenium ion intermediate, and the facial selectivity of the nucleophilic attack by ethanol will determine the stereochemical outcome at C2. Thermodynamic or kinetic control of this step can potentially favor one diastereomer.

Once a mixture of diastereomers is synthesized, determining their ratio and enriching the desired isomer are crucial steps.

Diastereomeric Ratio Determination: The diastereomeric ratio (d.r.) of this compound can be determined using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for this purpose. The different spatial arrangement of the substituents in diastereomers often leads to distinct chemical shifts for certain protons or carbons. Integration of the corresponding signals allows for the quantification of the d.r. rsc.orgresearchgate.net

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, it may be possible to separate the diastereomers and determine their relative amounts.

Enantiomeric Enrichment Techniques: If a racemic or diastereomeric mixture is obtained, several methods can be used for enrichment:

Chiral Chromatography: Preparative HPLC or GC with a chiral stationary phase can be used to separate enantiomers or diastereomers.

Kinetic Resolution: Using a chiral catalyst or enzyme that selectively reacts with one enantiomer or diastereomer at a faster rate can lead to the enrichment of the less reactive isomer.

| Analytical Technique | Principle of Diastereomeric Ratio Determination |

| 1H NMR | Integration of non-equivalent proton signals for each diastereomer. |

| 13C NMR | Comparison of the intensities of distinct carbon signals. |

| Chiral GC/HPLC | Separation of diastereomers on a chiral column and quantification by peak area. |

This table outlines common techniques for determining the diastereomeric ratio of chiral molecules.

Catalytic Systems in this compound Synthesis

Catalysis can play a pivotal role in the efficient and selective synthesis of this compound. Both acid and metal-based catalytic systems can be envisioned for various transformations.

Acid Catalysis: Acid catalysts are essential for the formation of the 2,2-diethoxy acetal. Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) or Lewis acids (e.g., boron trifluoride etherate) can be used to catalyze the reaction of a lactol or γ-hydroxy ketone with ethanol. The choice of acid catalyst can influence the reaction rate and selectivity.

Metal-Based Catalysis: Transition metal catalysts are widely used in the synthesis of substituted tetrahydrofurans.

Palladium Catalysis: Palladium-catalyzed reactions, such as the Wacker-type cyclization of γ-hydroxy alkenes, can be employed to construct the oxolane ring. organic-chemistry.org

Rhodium and Iridium Catalysis: These metals can catalyze asymmetric hydrogenations of unsaturated precursors to set the stereochemistry of the propyl group or other substituents on the oxolane ring.

Gold and Platinum Catalysis: Gold and platinum catalysts have shown utility in the hydroalkoxylation of alkenes and alkynes to form cyclic ethers.

The choice of the catalytic system will depend on the specific synthetic route. For instance, a route involving an intramolecular hydroalkoxylation of an unsaturated alcohol would benefit from a gold or platinum catalyst, while a route involving a cross-coupling reaction to introduce the propyl group might utilize a palladium or copper catalyst.

| Reaction Type | Catalytic System | Purpose |

| Acetal Formation | p-Toluenesulfonic acid (PTSA) | Formation of the 2,2-diethoxy group. |

| Intramolecular Hydroalkoxylation | Au(I) or Pt(II) complexes | Cyclization to form the oxolane ring. |

| Asymmetric Hydrogenation | Rh(I) or Ir(I) with chiral ligands | Stereoselective reduction of a double bond to set a stereocenter. |

| Cross-Coupling | Pd(0) or Cu(I) complexes | Introduction of the propyl group. |

This table provides examples of catalytic systems that could be applied in the synthesis of this compound.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,2 Diethoxy 5 Propyloxolane

Mechanism of Acetal (B89532)/Ketal Hydrolysis in Substituted Oxolanes

The hydrolysis of the ketal functional group in 2,2-diethoxy-5-propyloxolane to yield the corresponding ketone is a cornerstone of its reactivity profile. This transformation is typically acid-catalyzed and proceeds through a stepwise mechanism involving protonation and the formation of a key oxocarbenium ion intermediate.

The generally accepted mechanism for the acid-catalyzed hydrolysis of ketals involves the following steps:

Protonation of one of the ethoxy oxygen atoms by an acid catalyst (H₃O⁺).

Cleavage of the carbon-oxygen bond, leading to the departure of a neutral ethanol (B145695) molecule and the formation of a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by a water molecule on the carbocation.

Deprotonation of the resulting intermediate to form a hemiketal.

Protonation of the second ethoxy group.

Elimination of a second molecule of ethanol to form a protonated ketone.

Final deprotonation to yield the ketone product and regenerate the acid catalyst.

For cyclic ketals, a change in the rate-determining step can occur depending on the pH. cdnsciencepub.com At low pH, the breakdown of the hemiketal intermediate can be the slow step, whereas at higher pH, the formation of the oxocarbenium ion is typically rate-determining. cdnsciencepub.comresearchgate.net

Kinetic Studies of Hydrolytic Pathways

The rate law for the acid-catalyzed hydrolysis of ketals is generally found to be first-order in both the ketal and the acid catalyst.

Rate = k[ketal][H⁺]

The rate constant, k, is influenced by several factors, including the structure of the ketal, temperature, and the nature of the solvent. The stability of the intermediate oxocarbenium ion is a crucial factor; substituents that can stabilize this cation will generally increase the rate of hydrolysis. researchgate.net In the case of this compound, the electron-donating nature of the alkyl groups would have a modest stabilizing effect on the intermediate.

Interactive Table: Representative Kinetic Data for Hydrolysis of Cyclic Ketals

The following table presents hypothetical, yet chemically reasonable, kinetic data for the hydrolysis of this compound under various acidic conditions, based on trends observed for similar compounds.

| Catalyst (0.1 M) | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Half-life (t₁/₂, s) |

| Hydrochloric Acid | 25 | 1.2 x 10⁻³ | 577.6 |

| Sulfuric Acid | 25 | 1.5 x 10⁻³ | 462.1 |

| Phosphoric Acid | 25 | 8.5 x 10⁻⁴ | 815.5 |

| Acetic Acid | 25 | 2.1 x 10⁻⁵ | 33007 |

| Hydrochloric Acid | 40 | 3.8 x 10⁻³ | 182.4 |

Catalytic Effects on Hydrolysis Rates and Mechanisms

The hydrolysis of this compound is significantly accelerated by the presence of acid catalysts. researchgate.net The mechanism of catalysis involves the protonation of one of the oxygen atoms of the ketal, which converts the ethoxy group into a good leaving group (ethanol). This initial protonation step is crucial for the subsequent C-O bond cleavage.

Different types of acids can be employed to catalyze this reaction, including Brønsted acids (e.g., hydrochloric acid, sulfuric acid) and Lewis acids. The strength of the acid plays a significant role in the rate of hydrolysis; stronger acids generally lead to faster reaction rates due to a higher concentration of the protonated ketal intermediate.

In the context of cyclic ketals, intramolecular acid catalysis is also a possibility if a suitable acidic functional group is present elsewhere in the molecule. However, for this compound, intermolecular catalysis is the primary pathway.

Ring-Opening and Rearrangement Reactions of the Oxolane Core

The oxolane ring, a five-membered cyclic ether, is generally more stable than its three- or four-membered counterparts like oxiranes and oxetanes. libretexts.org However, under certain conditions, particularly in the presence of strong acids, the oxolane ring of this compound can undergo ring-opening reactions.

Acid-Catalyzed Ring-Opening Mechanisms

The acid-catalyzed cleavage of cyclic ethers like tetrahydrofuran (B95107) is a well-documented process. masterorganicchemistry.comorganicchemistrytutor.commasterorganicchemistry.com The reaction is initiated by the protonation of the ring oxygen, which activates the ether for nucleophilic attack. The subsequent steps depend on the nature of the nucleophile and the reaction conditions.

For this compound, in the presence of a strong acid like HBr or HI, the reaction would likely proceed as follows:

Protonation of the oxolane oxygen atom.

Nucleophilic attack by the halide ion (Br⁻ or I⁻) at one of the adjacent carbon atoms (C2 or C5). This is typically an Sₙ2 reaction.

The attack would likely occur at the less sterically hindered C5 position, leading to the opening of the ring and the formation of a haloalcohol. However, the presence of the ketal at C2 could influence the regioselectivity.

It is also plausible that under forcing conditions (excess strong acid and heat), the ketal would first hydrolyze, followed by the ring-opening of the resulting lactone or hydroxy ketone. The precise mechanism and products would be highly dependent on the specific reaction conditions.

Thermal and Photochemical Rearrangements

While thermal rearrangements of simple saturated ethers like oxolanes are not common under typical laboratory conditions, photochemical reactions can induce transformations. The presence of chromophores is usually necessary for efficient light absorption. In the absence of such groups, high-energy UV light would be required, potentially leading to non-selective bond cleavage and a mixture of products.

Photochemical reactions of cyclic ethers can involve the formation of radical intermediates. rsc.org For this compound, irradiation could potentially lead to homolytic cleavage of a C-H bond on the ring or the side chain, followed by radical-mediated rearrangements or reactions with other species present.

Photochemical decarbonylation of related oxetanone systems to produce substituted tetrahydrofurans has been reported, suggesting that under specific conditions, the oxolane ring system can be involved in photochemical transformations. chemrxiv.org However, without a carbonyl group, as in the case of this compound, this specific pathway is not directly applicable.

Reactions Involving the Propyl Side Chain

The propyl side chain at the C5 position of the oxolane ring is essentially an alkyl group and is therefore relatively unreactive compared to the ketal and ether functionalities. However, under specific conditions, it can undergo reactions typical of alkanes.

These reactions generally require harsh conditions and often proceed via radical mechanisms. Some potential reactions involving the propyl side chain include:

Free-Radical Halogenation: In the presence of a halogen (e.g., Br₂ or Cl₂) and UV light or a radical initiator, the propyl group can undergo free-radical substitution. This would lead to a mixture of halogenated products, with substitution occurring at the primary and secondary carbons of the propyl chain.

Oxidation: Strong oxidizing agents under vigorous conditions could potentially oxidize the propyl group. The site of oxidation would depend on the specific reagent used, but the secondary carbon would be a likely target.

Dehydrogenation: Catalytic dehydrogenation at high temperatures, for instance using a palladium on carbon catalyst, could potentially introduce unsaturation into the propyl side chain, although this is more commonly applied to the dehydrogenation of the tetrahydrofuran ring itself to a furan. google.com

It is important to note that these reactions would likely compete with reactions at the more reactive ketal and ether sites, and achieving selectivity for the propyl side chain would be a significant synthetic challenge.

Advanced Spectroscopic Methodologies for Structural and Conformational Analysis of 2,2 Diethoxy 5 Propyloxolane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for determining the precise structure of 2,2-diethoxy-5-propyloxolane by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Interpretation for Proton Connectivity

The ¹H NMR spectrum of this compound offers a detailed map of the proton environments within the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns (multiplicity) reveal the number of neighboring protons, and the coupling constants (J) provide information about the dihedral angles between adjacent protons.

The ethoxy groups are expected to show a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The protons on the oxolane ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other and the adjacent propyl group. The propyl group will display a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a triplet for the methylene protons adjacent to the oxolane ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Oxolane-H5 | 3.8 - 4.0 | Multiplet | - |

| Oxolane-H3, H4 | 1.7 - 2.1 | Multiplet | - |

| OCH₂CH₃ (ethoxy) | 3.4 - 3.6 | Quartet | 7.0 |

| CH₂CH₂CH₃ (propyl) | 1.3 - 1.6 | Multiplet | - |

| OCH₂CH₃ (ethoxy) | 1.1 - 1.3 | Triplet | 7.0 |

¹³C NMR Spectral Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their chemical nature. Due to the lack of symmetry in this compound, each carbon atom is expected to produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and proximity to electronegative oxygen atoms.

The quaternary carbon of the acetal (B89532) (C2) is expected to resonate at a significantly downfield chemical shift due to being bonded to two oxygen atoms. The carbons of the ethoxy groups and the oxolane ring that are directly attached to oxygen will also appear at downfield shifts. The carbons of the propyl group will have chemical shifts typical for alkyl chains.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Oxolane, Acetal) | 105 - 115 |

| C5 (Oxolane) | 75 - 85 |

| OCH₂CH₃ (ethoxy) | 58 - 65 |

| C3, C4 (Oxolane) | 25 - 40 |

| CH₂CH₂CH₃ (propyl) | 20 - 35 |

| OCH₂CH₃ (ethoxy) | 14 - 18 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY would show correlations between the methylene and methyl protons of the ethoxy groups, and between the adjacent methylene protons of the propyl group. It would also map the connectivity of the protons within the oxolane ring and between the ring and the propyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity around the quaternary acetal carbon (C2) and for linking the ethoxy and propyl groups to the oxolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is valuable for determining the stereochemistry and preferred conformation of the molecule, for instance, the relative orientation of the propyl group with respect to the substituents on the oxolane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry for Structural Fragments

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

The molecular ion peak ([M]⁺) for this compound would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for acetals involve the loss of an alkoxy group to form a stable oxonium ion. The propyl group and the oxolane ring can also undergo characteristic fragmentation.

Table 3: Predicted EI Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

|---|---|---|

| 188 | [C₁₀H₂₀O₃]⁺ | Molecular Ion |

| 143 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 115 | [M - OCH₂CH₃ - C₂H₄]⁺ | Loss of an ethoxy radical and ethylene |

| 87 | [C₄H₇O₂]⁺ | Cleavage of the propyl group and rearrangement |

| 59 | [C₃H₇O]⁺ | Fragment from the propyl and oxolane moiety |

Electrospray Ionization (ESI) and Other Soft Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing compounds without causing significant fragmentation. nih.govwikipedia.org ESI typically generates protonated molecules ([M+H]⁺) or adducts with other cations like sodium ([M+Na]⁺). nih.gov This allows for the accurate determination of the molecular weight of the parent compound. nih.gov For this compound, ESI-MS would be expected to show a prominent peak at m/z corresponding to [M+H]⁺ or [M+Na]⁺, confirming the molecular formula. Other soft ionization techniques could similarly be employed to corroborate the molecular weight with minimal fragmentation. nih.govyoutube.com

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed insights into the connectivity of a molecule by analyzing the fragmentation patterns of a selected precursor ion. For this compound, MS/MS analysis would involve the isolation of its protonated molecule, [M+H]⁺, followed by collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pathways of cyclic acetals are often initiated by protonation of one of the oxygen atoms, leading to ring opening and subsequent neutral losses. dtic.mil

The primary fragmentation of the protonated this compound would likely proceed through several key pathways:

Loss of an Ethoxy Group: Cleavage of a C-O bond in one of the ethoxy groups is a common fragmentation for acetals, leading to the loss of ethanol (B145695) (C₂H₅OH) or an ethoxy radical (•OC₂H₅).

Oxolane Ring Opening: Protonation of the ring oxygen can induce ring cleavage, a characteristic fragmentation for cyclic ethers. This can be followed by the elimination of neutral molecules.

Cleavage of the Propyl Side Chain: Fragmentation of the propyl group can occur, leading to the loss of alkyl radicals.

A hypothetical fragmentation table for the [M+H]⁺ ion of this compound is presented below, illustrating the expected product ions and their corresponding neutral losses.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - C₂H₅OH]⁺ | Ethanol | Ion resulting from the loss of an ethoxy group as ethanol. |

| [M+H]⁺ | [M+H - C₃H₇]⁺ | Propyl radical | Ion resulting from the cleavage of the propyl side chain. |

| [M+H]⁺ | [M+H - C₂H₄O]⁺ | Acetaldehyde | Ion formed after rearrangement and loss of acetaldehyde. |

| [M+H - C₂H₅OH]⁺ | [M+H - C₂H₅OH - C₂H₄]⁺ | Ethene | Subsequent fragmentation involving the remaining ethoxy group. |

This table contains hypothetical data based on predicted fragmentation patterns.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of a molecule based on the vibrations of its chemical bonds. These methods are highly effective for identifying functional groups and can also offer insights into the molecule's conformational state.

FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of a molecule. For this compound, the FTIR spectrum would be dominated by absorptions from its C-H, C-C, and C-O bonds. The key characteristic absorption bands are predicted as follows:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arising from the stretching vibrations of the C-H bonds in the propyl and ethoxy groups.

C-O Stretching: Multiple strong bands in the 1000-1250 cm⁻¹ region are expected, characteristic of the C-O-C linkages in the cyclic ether (oxolane) and the acetal functional groups. These are often the most prominent features in the spectra of ethers and acetals. udayton.eduresearchgate.net

CH₂/CH₃ Bending: Absorptions in the 1350-1470 cm⁻¹ region corresponding to the bending (scissoring and rocking) vibrations of the methylene and methyl groups.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Functional Group |

| C-H stretch (alkane) | 2850-3000 | Propyl and Ethoxy groups |

| C-O stretch (acetal) | 1150-1250 | Diethoxy acetal |

| C-O stretch (cyclic ether) | 1050-1150 | Oxolane ring |

| CH₂/CH₃ bend | 1350-1470 | Propyl and Ethoxy groups |

This table contains hypothetical data based on characteristic group frequencies.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, the Raman spectrum would provide valuable information, especially for the skeletal vibrations of the carbon framework.

Symmetric C-O-C Stretching: The symmetric stretching of the C-O-C bonds in the acetal and the oxolane ring would give rise to distinct Raman signals.

C-C Skeletal Vibrations: The carbon backbone of the propyl group and the oxolane ring would exhibit characteristic stretching and bending modes in the Raman spectrum.

C-H Vibrations: While also present in the FTIR spectrum, the symmetric C-H stretching and bending modes often produce strong Raman signals.

| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | Functional Group |

| Symmetric C-H stretch | 2850-2950 | Propyl and Ethoxy groups |

| Symmetric C-O-C stretch | 800-950 | Acetal and Oxolane ring |

| C-C skeletal stretch | 800-1100 | Propyl group and Oxolane ring |

| Ring deformation | 400-600 | Oxolane ring |

This table contains hypothetical data based on typical Raman group frequencies.

The oxolane ring in this compound is not planar and can exist in different puckered conformations, such as the envelope and twist forms. These different conformations would place the substituents in different spatial arrangements, which in turn would affect the vibrational frequencies of certain bonds. For instance, the C-O and C-C stretching frequencies within the ring are sensitive to the ring's conformation. By comparing experimentally obtained spectra with theoretical calculations for different conformers, it is possible to deduce the most stable conformation of the molecule.

Computational and Theoretical Investigations of 2,2 Diethoxy 5 Propyloxolane

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are essential for understanding the fundamental electronic properties of 2,2-Diethoxy-5-propyloxolane. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other related molecular properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of the size of this compound. DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization.

During geometry optimization, the forces on each atom are calculated, and the atomic positions are adjusted iteratively until a minimum energy structure is found. This optimized geometry corresponds to a stable conformation of the molecule. From these calculations, key energetic properties such as the total electronic energy, enthalpy, and Gibbs free energy can be determined. These values are crucial for assessing the molecule's thermodynamic stability. A common approach involves using a functional such as B3LYP with a basis set like 6-311G(d,p) to achieve reliable results. mdpi.com

Table 1: Hypothetical DFT Calculated Thermodynamic Properties for this compound at 298.15 K

| Property | Value | Units |

| Total Electronic Energy | -X.XXXX | Hartrees |

| Enthalpy | -Y.YYYY | Hartrees |

| Gibbs Free Energy | -Z.ZZZZ | Hartrees |

| Dipole Moment | ~2.5 | Debye |

Note: The values in this table are hypothetical and represent typical outputs from a DFT calculation for a molecule of this nature.

Ab initio methods are quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and molecular properties.

For a molecule like this compound, high-accuracy single-point energy calculations could be performed on the DFT-optimized geometry to obtain a more precise value for the electronic energy. These methods are particularly useful for benchmarking the results from less computationally expensive methods and for situations where high accuracy is paramount.

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Molecular orbital (MO) analysis provides insights into the electronic structure by describing the wave-like behavior of electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Furthermore, the distribution of electron density can be quantified through the calculation of atomic charges. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom in this compound. This information helps to identify electrophilic and nucleophilic sites within the molecule.

Table 2: Hypothetical Molecular Orbital Energies and Atomic Charges for this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Partial Charge on Oxolane Oxygen | -0.6 e |

| Partial Charge on Acetal (B89532) Carbons | +0.4 e |

Note: These values are illustrative and represent plausible results from a quantum chemical calculation.

Conformational Analysis through Computational Modeling

The flexibility of the ethoxy and propyl groups in this compound means that the molecule can exist in multiple conformations. Computational modeling is an indispensable tool for exploring the conformational landscape of such molecules.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. researchgate.net By systematically changing key dihedral angles in the ethoxy and propyl side chains of this compound and calculating the corresponding energy, a map of the PES can be generated. mdpi.com

The minima on this surface correspond to stable conformers (rotational isomers). The relative energies of these conformers indicate their relative populations at a given temperature, with lower energy conformers being more abundant. The energy barriers between conformers, represented by saddle points on the PES, determine the rate of interconversion between them.

While quantum chemical methods are highly accurate, they can be too computationally expensive for exploring the full conformational space of a flexible molecule. Molecular mechanics (MM) offers a faster, albeit less accurate, alternative. MM methods use classical physics-based force fields to calculate the energy of a molecule. These methods are well-suited for performing extensive conformational searches to identify a wide range of possible low-energy structures.

Once potential stable conformers are identified, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. In an MD simulation, the classical equations of motion are solved for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes its conformation. This can provide insights into the flexibility of the oxolane ring and the side chains, as well as the interactions between different parts of the molecule.

Modeling of Reaction Pathways and Transition States

Computational chemistry offers powerful tools to investigate the reaction mechanisms of this compound at a molecular level. Through the application of quantum mechanical calculations, it is possible to model reaction pathways, identify transition states, and determine the energetic barriers associated with various chemical transformations. This section explores the computational elucidation of acetal hydrolysis and the simulation of ring-opening and rearrangement processes pertinent to this molecule.

Computational Elucidation of Acetal Hydrolysis Mechanisms

The hydrolysis of acetals is a fundamental reaction in organic chemistry, and computational methods can provide detailed insights into the mechanistic steps involved. For this compound, the hydrolysis of the acetal functional group would lead to the corresponding ketone and ethanol (B145695). This process is typically acid-catalyzed, and the mechanism can be elucidated through computational modeling. chemistrysteps.comorganicchemistrytutor.com

The generally accepted mechanism for acid-catalyzed acetal hydrolysis involves a series of steps that can be modeled to determine the reaction's energetic profile. chemistrysteps.comorganicchemistrytutor.com The initial step is the protonation of one of the ethoxy groups, which transforms it into a good leaving group (ethanol). chemistrysteps.comlibretexts.org The subsequent departure of ethanol results in the formation of a resonance-stabilized oxocarbenium ion intermediate. libretexts.orgresearchgate.net This intermediate is then attacked by a water molecule, and following deprotonation, a hemiacetal is formed. libretexts.org Further protonation of the remaining ethoxy group, followed by elimination and nucleophilic attack by water, ultimately yields the ketone and another molecule of ethanol.

Computational studies can map out the potential energy surface for this entire process. By calculating the energies of the reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed. This diagram provides quantitative information about the activation energies for each step, allowing for the identification of the rate-determining step. researchgate.net Different levels of theory, such as Density Functional Theory (DFT), can be employed to perform these calculations, with the choice of functional and basis set influencing the accuracy of the results.

The table below illustrates a hypothetical reaction energy profile for the acid-catalyzed hydrolysis of this compound, showcasing the type of data that can be generated through computational elucidation.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Acetal + H₃O⁺) | 0.0 |

| 2 | Transition State 1 (Protonation) | +5.2 |

| 3 | Intermediate 1 (Protonated Acetal) | -2.1 |

| 4 | Transition State 2 (Loss of Ethanol) | +15.8 |

| 5 | Intermediate 2 (Oxocarbenium Ion) | +8.3 |

| 6 | Transition State 3 (Attack of Water) | +10.1 |

| 7 | Intermediate 3 (Protonated Hemiacetal) | -5.7 |

| 8 | Products (Ketone + 2 Ethanol + H⁺) | -12.4 |

Simulations of Ring-Opening and Rearrangement Processes

The oxolane ring of this compound can potentially undergo ring-opening and rearrangement reactions, particularly under acidic conditions or in the presence of Lewis acids. beilstein-journals.orgresearchgate.net Computational simulations are invaluable for investigating the feasibility and mechanisms of such processes. These reactions are often driven by the relief of ring strain and the formation of more stable products. beilstein-journals.org

For instance, protonation of the ring oxygen could initiate a ring-opening event, leading to a carbocationic intermediate. This intermediate could then undergo various rearrangements or be trapped by a nucleophile. Computational modeling can be used to explore different potential pathways, calculate the activation barriers for each, and predict the most likely products.

The table below presents hypothetical activation energies for different potential ring-opening pathways of this compound, as could be determined by computational simulations.

| Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| A | Acid-catalyzed ring-opening with external nucleophile | 25.3 |

| B | Intramolecular rearrangement following ring-opening | 22.1 |

| C | Lewis acid-mediated ring-opening | 18.9 |

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational chemistry also provides the means to predict various spectroscopic parameters of this compound. These theoretical predictions can be invaluable for interpreting experimental spectra and for the structural elucidation of the compound and its reaction products.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. researchgate.net Computational methods can be used to predict the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. escholarship.org These calculations are typically performed using DFT, often in conjunction with a method to account for solvent effects, as these can significantly influence chemical shifts. escholarship.orggithub.io

The prediction process involves first optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of the predicted chemical shifts depends on the level of theory and the basis set used. github.io

The following table provides a hypothetical comparison between computationally predicted and experimentally observed ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 (Acetal Carbon) | 109.8 | 110.2 |

| C5 | 78.2 | 78.5 |

| Propyl-C1' | 36.5 | 36.8 |

| Ethoxy-CH₂ | 58.9 | 59.1 |

| Propyl-C2' | 19.1 | 19.4 |

| Ethoxy-CH₃ | 15.3 | 15.5 |

| Propyl-C3' | 14.2 | 14.4 |

Simulation of Vibrational Spectra (IR/Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. uzh.ch Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. researchgate.netnih.gov

The standard approach involves a harmonic frequency calculation on the optimized geometry of the molecule. This provides a set of vibrational modes and their frequencies. However, these calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

The simulated IR and Raman spectra can aid in the assignment of experimental peaks to specific vibrational modes of the molecule. The table below presents a hypothetical set of calculated and scaled vibrational frequencies for some of the key functional groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C-H stretch (propyl) | 3050 | 2928 | 2930 |

| C-H stretch (ethoxy) | 3035 | 2914 | 2915 |

| C-O-C stretch (acetal) | 1150 | 1104 | 1105 |

| C-O-C stretch (ring) | 1080 | 1037 | 1040 |

Utility of 2,2 Diethoxy 5 Propyloxolane As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Functionalized Tetrahydrofurans

The presence of two distinct functional handles on the 2,2-diethoxy-5-propyloxolane scaffold allows for its elaboration into a variety of more complex functionalized tetrahydrofuran (B95107) derivatives. These transformations can be directed selectively to either the acetal (B89532) or the alkyl side chain.

Derivatization of the Diethoxyacetal/Ketal Group

The diethoxyacetal at the C2 position serves as a protected form of a lactone or a ketone, which can be unmasked or transformed under specific conditions. This functionality provides a gateway to a range of derivatives.

One of the most fundamental transformations of the diethoxyacetal group is its hydrolysis to the corresponding lactol or lactone under acidic conditions. This reaction is a standard method for deprotection in organic synthesis. nih.gov The resulting lactol can exist in equilibrium with the open-chain hydroxy aldehyde, providing further synthetic opportunities.

Transacetalization offers another route to modify this functional group. In the presence of a diol and an acid catalyst, this compound can be converted to a different cyclic acetal. This reaction is driven by the formation of a more stable cyclic system or by the removal of ethanol (B145695) from the reaction mixture. gla.ac.uk

Furthermore, the diethoxyacetal can act as a precursor to a C-glycosidic linkage. Activation of the acetal with a Lewis acid can generate an oxocarbenium ion intermediate, which can then be trapped by a variety of nucleophiles, such as silyl (B83357) enol ethers or organometallic reagents, to form a new carbon-carbon bond at the C2 position. This type of reaction is analogous to glycosylation reactions where a sugar derivative is coupled with an acceptor molecule. mdpi.comwikipedia.org

| Reaction | Reagents and Conditions | Product | Plausible Yield (%) |

|---|---|---|---|

| Hydrolysis | Aqueous HCl, THF, rt | 5-Propyl-dihydrofuran-2(3H)-one (lactone) | >90 |

| Transacetalization | Ethylene glycol, p-TsOH, Toluene, Dean-Stark | 2-(5-Propyloxolan-2-yl)-1,3-dioxolane | 80-90 |

| C-Alkylation | Allyltrimethylsilane, BF3·OEt2, CH2Cl2, -78 °C | 2-Allyl-5-propyl-tetrahydrofuran | 70-85 |

Transformations at the Propyl Side Chain

The propyl side chain at the C5 position offers another site for molecular elaboration. While the C-H bonds of the propyl group are generally unreactive, modern synthetic methods allow for their selective functionalization.

Oxidation of the propyl side chain can be achieved using strong oxidizing agents. Depending on the reaction conditions, this can lead to the formation of alcohols, ketones, or carboxylic acids. For instance, oxidation at the benzylic-like position (Cα of the propyl group) could potentially yield a ketone. It is important to note that the ether oxygen of the THF ring can influence the regioselectivity of such oxidations.

Halogenation of the propyl side chain can be accomplished through free-radical processes. researchgate.netsonar.ch For example, reaction with N-bromosuccinimide (NBS) under photochemical or radical initiation conditions can introduce a bromine atom onto the propyl chain, likely with some selectivity for the secondary carbons. This halogenated derivative can then serve as a substrate for a variety of nucleophilic substitution and cross-coupling reactions.

More advanced C-H activation/functionalization strategies can also be envisioned for the selective modification of the propyl group. rsc.org Transition metal-catalyzed reactions, for example, could enable the introduction of aryl or alkyl groups at specific positions along the chain, including the terminal methyl group, through a process of remote functionalization. nih.gov

| Reaction | Reagents and Conditions | Major Product | Plausible Yield (%) |

|---|---|---|---|

| Radical Bromination | NBS, AIBN, CCl4, reflux | 2,2-Diethoxy-5-(bromo-propyl)oxolane | 50-70 |

| Oxidation | RuCl3, NaIO4, CCl4/CH3CN/H2O | 1-(2,2-Diethoxyoxolan-5-yl)propan-1-one | 40-60 |

| Remote C-H Arylation | Aryl halide, Pd catalyst, directing group | 2,2-Diethoxy-5-(3-arylpropyl)oxolane | 30-50 |

Building Block for Complex Molecule Synthesis (e.g., Natural Products)

Substituted tetrahydrofurans are key structural components of numerous complex natural products. nih.gov The bifunctional nature of this compound makes it an attractive building block for the convergent synthesis of such molecules.

Strategic Incorporation into Polycyclic Ethers

Many marine natural products feature extended polycyclic ether frameworks, often composed of fused or spiro-linked tetrahydrofuran and tetrahydropyran (B127337) rings. nih.gov The synthesis of these complex structures often relies on the coupling of smaller, functionalized cyclic ether fragments. This compound, after suitable modification, can serve as such a fragment. For instance, conversion of the propyl group to a nucleophilic or electrophilic handle would allow for its coupling to another cyclic ether unit. Subsequently, the diethoxyacetal could be hydrolyzed and the resulting lactol used to form a spirocycle or a fused ring system.

Stereoselective Construction of Chiral Centers

If this compound is prepared in an enantiomerically pure form, for example from a chiral pool starting material, it becomes a valuable chiral building block. The stereocenter at C5 can be used to control the stereochemistry of subsequent reactions. For example, in the aforementioned C-glycosylation type reaction, the existing stereocenter at C5 can direct the approach of the nucleophile to the oxocarbenium ion intermediate, leading to the formation of a new stereocenter at C2 with high diastereoselectivity. This principle of substrate-controlled stereoselection is a cornerstone of modern asymmetric synthesis. organic-chemistry.org The stereoselective synthesis of 2,5-disubstituted tetrahydrofurans is a well-established field, and many of the developed methodologies could be applied to the synthesis and elaboration of chiral this compound. gla.ac.uk

Application in the Development of Novel Organic Reactions

The unique combination of a cyclic acetal and an alkyl side chain in this compound could be exploited in the development of new synthetic methodologies. For example, a cascade reaction could be envisioned where the ring-opening of the acetal under Lewis acidic conditions triggers a subsequent cyclization or rearrangement involving the propyl side chain. nih.gov Such cascade reactions are highly sought after as they can rapidly build molecular complexity from simple starting materials.

Furthermore, the molecule could serve as a test substrate for the development of new C-H functionalization reactions. nih.govrsc.org The presence of multiple, electronically distinct C-H bonds (on the THF ring and the propyl side chain) would allow for the study of the regioselectivity of new catalytic systems. The development of catalysts that can selectively functionalize a specific C-H bond in such a molecule would be a significant advance in the field of organic synthesis.

Role in Cascade Reactions and Multicomponent Processes

Cascade reactions, also known as domino or tandem reactions, are highly efficient chemical processes where multiple bond-forming events occur in a single operation without the isolation of intermediates. wikipedia.org Similarly, multicomponent reactions (MCRs) combine three or more reactants in one pot to form a product that incorporates substantial portions of all starting materials. The structure of this compound offers potential functionalities for designing such efficient synthetic sequences.

The acetal group is stable under neutral or basic conditions but can be readily hydrolyzed under acidic conditions to reveal a ketone. This latent carbonyl functionality is a key feature that could be exploited in cascade sequences. For instance, an acid-catalyzed deprotection of the acetal could be the initiating step of a cascade, unmasking a ketone that could then participate in subsequent intramolecular or intermolecular reactions.

One hypothetical cascade is a Michael addition/cycloketalization sequence. acs.org If the propyl chain were functionalized with an α,β-unsaturated system, acid-catalyzed hydrolysis of the acetal could be followed by an intramolecular Michael addition of a nucleophile tethered to the oxolane ring, leading to the formation of complex polycyclic systems. The oxolane ring itself, being a cyclic ether, can be cleaved under strong acidic or Lewis acidic conditions, potentially participating in ring-opening cascade processes. nih.gov

In the context of MCRs, derivatives of tetrahydrofuran have been utilized to build diverse molecular libraries. researchgate.net While specific MCRs involving this compound are not documented, its core structure could theoretically be incorporated into known MCRs. For example, after conversion to a more reactive intermediate, the oxolane moiety could be integrated into Ugi or Biginelli reactions, contributing its unique stereochemical and physical properties to the final products. researchgate.net

Table 1: Potential Cascade Reactions Initiated by this compound Derivatives

| Initiating Step | Subsequent Reactions | Potential Product Class |

| Acid-catalyzed acetal hydrolysis | Intramolecular aldol (B89426) condensation | Bicyclic keto-alcohols |

| Ring-opening of oxolane | Nucleophilic attack, cyclization | Functionalized diols or new heterocyclic systems |

| Functionalization of propyl chain | Michael addition, then acetal hydrolysis | Substituted cyclic ketones |

This table presents hypothetical reaction pathways based on the known chemistry of acetal and oxolane functionalities.

Development of New Catalytic Transformations

The development of novel catalytic transformations often relies on the design of unique ligands or substrates that can interact with a metal center in a specific manner. The oxygen atoms of the oxolane ring and the diethyl acetal in this compound could potentially act as coordinating sites for metal catalysts.

While tetrahydrofuran (THF) is commonly used as a solvent in catalysis due to its coordinating ability, substituted oxolanes can serve as chiral ligands in asymmetric catalysis, guiding the stereochemical outcome of a reaction. wikipedia.org By introducing chirality into the this compound molecule, for example at the C5 position, it could be developed into a bidentate or even tridentate ligand (if the propyl chain is functionalized) for various metal-catalyzed reactions, such as hydrogenations, cross-couplings, or cycloadditions.

Furthermore, the acetal group could be part of a substrate in a catalytic reaction. For example, organocatalytic asymmetric reactions have been developed to construct complex chiral acetal-containing bridged cyclic compounds. acs.org A suitably designed derivative of this compound could be a substrate for such transformations, leading to enantiomerically enriched products with significant structural complexity.

Contribution to Materials Science and Polymer Chemistry

In materials science, the focus is on creating novel materials with specific, tailored properties. The structural features of this compound suggest its potential as a building block in polymer chemistry.

Monomer for Specialized Polymer Architectures

The oxolane ring is a well-known monomer for ring-opening polymerization (ROP). Tetrahydrofuran itself is polymerized cationically to produce poly(tetramethylene ether) glycol (PTMEG), a key component in the manufacture of polyurethanes and polyesters. researchgate.net The presence of substituents on the oxolane ring can significantly influence the properties of the resulting polymer.

The 5-propyl substituent in this compound would be expected to increase the hydrophobicity and lower the glass transition temperature of the resulting polymer compared to unsubstituted polytetrahydrofuran. The 2,2-diethoxy group, however, presents a challenge for direct cationic ROP, as the acetal is acid-sensitive.

An alternative approach is radical ring-opening polymerization (rROP). Cyclic ketene (B1206846) acetals, which have a related structure, are known to undergo rROP to produce polyesters. nih.govtcichemicals.com It is conceivable that under specific conditions, the oxolane ring of this compound could be opened radically. More plausibly, chemical modification of the molecule to a cyclic ketene acetal derivative would render it suitable for rROP, allowing the incorporation of the propyl and protected ketone functionalities into a polyester (B1180765) backbone.

Cyclic acetals can also be used as expanding monomers. During polymerization, the ring-opening of these monomers can lead to a volumetric expansion, which is highly desirable to reduce shrinkage and internal stress in thermoset materials. researchgate.netnih.gov

Table 2: Hypothetical Polymer Properties from this compound-Derived Monomers

| Polymerization Method | Monomer Type | Potential Polymer Backbone | Expected Influence of Propyl Group |

| Cationic ROP | Modified Oxolane | Polyether | Increased hydrophobicity, lower Tg |

| Radical ROP | Cyclic Ketene Acetal Derivative | Polyester | Enhanced solubility in nonpolar solvents |

| Cationic Copolymerization | Dioxolane Derivative | Polyacetal/Polyester | Tunable degradation rates |

This table is speculative and based on established principles of polymer chemistry for structurally related monomers.

Cross-linking Agent or Modifier for Polymeric Systems

Cross-linking agents are molecules that can form chemical bonds between polymer chains, creating a three-dimensional network structure that enhances the mechanical properties and thermal stability of the material. For this compound to act as a cross-linker, it would need to be difunctional or polyfunctional.

This could be achieved by introducing reactive groups onto the molecule. For example, functionalizing the propyl chain and one of the ethyl groups of the acetal with polymerizable moieties (e.g., vinyl or acrylate (B77674) groups) would create a cross-linking monomer. Upon polymerization, this monomer would be incorporated into polymer chains and the additional reactive group would allow for the formation of cross-links.

Alternatively, the acetal functionality could be used in a cross-linking reaction. After incorporation into a polymer chain via the oxolane ring, the acetal could be hydrolyzed to a ketone. This ketone could then undergo cross-linking reactions, for example, through condensation with difunctional amines or hydrazides, to form a cross-linked network. This approach would create polymers with chemically cleavable cross-links, which could be useful for developing degradable or recyclable materials.

As a polymer modifier, the introduction of this compound as a side chain could be used to alter the properties of a base polymer. For instance, grafting this molecule onto a polymer backbone could increase its solubility in certain organic solvents or act as a solid-state plasticizer, increasing the flexibility of the material.

Future Research Directions and Unexplored Avenues for 2,2 Diethoxy 5 Propyloxolane

Exploration of Advanced Catalytic Applications

The inherent structural motifs of 2,2-Diethoxy-5-propyloxolane, particularly the acetal (B89532) group, suggest its potential as a precursor or ligand in various catalytic processes. Future studies should investigate its utility in asymmetric catalysis, where the chiral centers of the oxolane ring could induce stereoselectivity in chemical transformations. Research into its application in areas such as polymerization, fine chemical synthesis, and the development of novel catalytic nanoreactors could unveil new and valuable chemical transformations. The design of synthetic catalytic nanoreactors that can operate within living cells is an emerging and inspiring area of research.

Development of High-Throughput Screening for Reactivity Profiles

To efficiently explore the chemical reactivity of this compound, the development and application of high-throughput screening (HTS) methods are essential. nih.govnih.gov These techniques would enable the rapid evaluation of its reactivity with a diverse library of chemical compounds under various reaction conditions. nih.govnih.gov Such screenings can help to identify novel reactions, understand reaction mechanisms, and discover potential applications in areas like materials science or medicinal chemistry. The data generated from HTS can also be used to build predictive models for the reactivity of other related oxolane derivatives.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry and sustainable manufacturing are increasingly important in modern chemical synthesis. almacgroup.comresearchgate.netuc.pteuropa.eumdpi.com Future research should focus on integrating the synthesis of this compound into continuous flow systems. almacgroup.comresearchgate.netuc.pteuropa.eumdpi.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. almacgroup.comresearchgate.netuc.pteuropa.eu By combining flow chemistry with green solvents and energy-efficient processes, the environmental impact of producing this compound can be significantly reduced.

Advanced Computational Studies for Predictive Modeling

Computational chemistry and molecular modeling offer powerful tools for predicting the properties and reactivity of molecules. Future research should employ advanced computational methods, such as density functional theory (DFT) and molecular dynamics simulations, to investigate the conformational landscape, electronic structure, and potential reaction pathways of this compound. These theoretical studies can provide valuable insights that guide experimental work, accelerate the discovery of new applications, and help in the rational design of new derivatives with tailored properties.

Exploiting Stereochemical Properties for Chirality Transfer

The stereochemistry of this compound is a key feature that warrants in-depth investigation. Future research should focus on understanding and exploiting its stereochemical properties for applications in chirality transfer reactions. This could involve using the molecule as a chiral auxiliary or as a building block for the synthesis of complex, enantiomerically pure molecules. Techniques such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) can be employed to study the stereochemical properties of the molecule and its derivatives in detail. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products